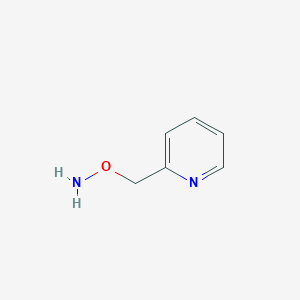

O-(pyridin-2-ylmethyl)hydroxylamine

Description

Significance of Pyridine (B92270) and Hydroxylamine (B1172632) Moieties in Chemical Synthesis and Biological Activity

The pyridine ring is a fundamental heterocyclic aromatic compound that is a crucial component in a vast array of pharmaceuticals, agrochemicals, and organic materials. numberanalytics.com Its importance stems from its distinct electronic properties and its versatility in chemical reactions. numberanalytics.com Pyridine derivatives are present in numerous biologically active compounds and are the second most common heterocycle found in drugs approved by the FDA. mdpi.com The diverse biological activities of pyridine-containing compounds include antituberculosis, antitumor, antiviral, anti-inflammatory, and antimicrobial effects. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can improve the pharmacokinetic properties of drug molecules. ajrconline.orgnih.gov

Hydroxylamine and its derivatives are also of great importance in both organic and inorganic chemistry. They are widely used as reducing agents and in the synthesis of oximes from aldehydes and ketones. britannica.com The formation of oximes is a valuable reaction for the purification and characterization of carbonyl compounds. wikipedia.orgbyjus.com In medicinal chemistry, hydroxylamine derivatives have been investigated for a range of biological activities, including antibacterial and carcinostatic properties. nih.govacs.org The N-O bond within hydroxylamine derivatives is a key feature that can be exploited in various chemical transformations. nih.gov

The Unique Role and Research Focus of O-(Pyridin-2-ylmethyl)hydroxylamine as a Scaffold and Reagent

This compound serves as a valuable scaffold in the design of new molecules with potential biological activity. The presence of both the pyridine and hydroxylamine moieties allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery.

As a reagent, this compound and related O-substituted hydroxylamines are utilized as electrophilic aminating agents. rsc.orgresearchgate.net These reagents can facilitate the formation of C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts. rsc.orgresearchgate.net This reactivity is crucial for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other functional materials. rsc.org Specifically, the N-(pyridin-2-ylmethyl)hydroxylamine isomer has been shown to inhibit collagen production in antifibrotic research and act as a nitric oxide donor in anticancer studies.

Historical Context and Evolution of Research on O-Substituted Hydroxylamines

The study of hydroxylamine dates back to 1865 when it was first prepared by the German chemist Wilhelm Clemens Lossen. wikipedia.org The pure form of hydroxylamine was isolated in 1891. wikipedia.org Research into O-substituted hydroxylamines, where a group is attached to the oxygen atom, has evolved significantly over the years. Initially, the focus was on their synthesis and basic reactivity. union.eduacs.org

In more recent times, research on O-substituted hydroxylamines has expanded to their application as sophisticated reagents in organic synthesis. rsc.orgresearchgate.net A key advancement has been the development of bench-stable, protonated hydroxylamine derivatives that can deliver an unprotected amino group to a substrate. nih.gov This has streamlined the synthesis of primary amines and other nitrogenous compounds by avoiding the need for protecting group manipulations. nih.govrsc.org The development of reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) and O-(diphenylphosphinyl)hydroxylamine (DPPH) has provided chemists with powerful tools for electrophilic amination. rsc.orgresearchgate.netresearchgate.net The ongoing research in this field continues to uncover new synthetic methods and applications for this versatile class of compounds. acs.orgnih.govorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

O-(pyridin-2-ylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-9-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPPBLLDPIXDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480745 | |

| Record name | O-(pyridin-2-ylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37756-48-2 | |

| Record name | O-(pyridin-2-ylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for O-(Pyridin-2-ylmethyl)hydroxylamine and its Analogs

Alkylation Strategies for Hydroxylamine (B1172632) Derivatives

A cornerstone in the synthesis of O-alkyl hydroxylamines is the nucleophilic substitution reaction where a hydroxylamine derivative, with its nitrogen atom suitably protected, acts as a nucleophile. The most common precursors for this strategy are N-hydroxyphthalimide or N-hydroxy-tert-butoxycarbonyl (N-Boc-hydroxylamine).

The general approach involves the SN2 reaction between the N-protected hydroxylamine and an appropriate alkylating agent, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) hydrochloride. The reaction is typically carried out in the presence of a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to deprotonate the N-hydroxy compound, thereby enhancing its nucleophilicity. researchgate.net Following the successful alkylation, the protecting group is removed. The phthalimide (B116566) group is commonly cleaved using hydrazine (B178648) or methylhydrazine, while the Boc group is readily removed under acidic conditions. organic-chemistry.org

An alternative to using alkyl halides is the activation of the corresponding alcohol, pyridin-2-ylmethanol. The alcohol is converted into a better leaving group, typically a mesylate, which then reacts with an N-protected hydroxylamine such as tert-butyl N-hydroxycarbamate. organic-chemistry.orgresearchgate.net This two-step process, involving mesylation followed by substitution and final deprotection, provides a reliable route to the target compound, avoiding the direct use of potentially unstable alkyl halides. organic-chemistry.org

| Alkylating Agent | Hydroxylamine Derivative | Base / Conditions | Product | Yield | Ref |

| Alkyl Halide | N-Hydroxyphthalimide | DBU | N-Alkoxyphthalimide | Good | researchgate.net |

| Alcohol Mesylate | tert-Butyl N-hydroxycarbamate | DBU | N-Boc-O-alkylhydroxylamine | 64-88% (overall) | organic-chemistry.org |

Table 1. Representative Alkylation Strategies for Hydroxylamine Derivatives.

Reduction-Based Syntheses Involving Pyridine (B92270) N-Oxides

Pyridine N-oxides serve as versatile intermediates in the synthesis of 2-substituted pyridines due to their unique reactivity. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for both nucleophilic and electrophilic attack. This activation can be harnessed to introduce the required methyl-hydroxylamine side chain or its precursor. mdpi.com

A general strategy involves the functionalization of pyridine N-oxide at the 2-position, followed by the reduction of the N-oxide functionality to regenerate the pyridine ring. For example, palladium-catalyzed direct arylation or alkenylation reactions can introduce carbon substituents at the C2 position. semanticscholar.orgresearchgate.net These substituents can then be further manipulated to install the desired sidechain.

More directly, pyridine N-oxides can be converted into 2-aminopyridines in one-pot procedures using reagents like tosyl chloride and an amine, or through a Reissert-Henze type reaction. nih.govnih.govumich.edu While these methods primarily yield aminopyridines, the underlying principle of activating the 2-position of the N-oxide for nucleophilic attack is key. A plausible, albeit less direct, route to this compound could involve the introduction of a hydroxymethyl group or a protected version at the 2-position, followed by chemical steps to form the oxyamine linkage and subsequent reduction of the N-oxide. Common reducing agents for pyridine N-oxides include phosphorus trichloride (B1173362) (PCl₃), catalytic hydrogenation (e.g., H₂/Pd), or sodium bisulfite. google.comorganic-chemistry.org

Convergent Synthetic Routes via Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of O-aryl and O-alkyl hydroxylamines under relatively mild conditions, showing broad substrate scope and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

In the context of synthesizing this compound analogs, this methodology can be applied to couple a pyridine-containing electrophile with a hydroxylamine equivalent. A typical reaction would involve an aryl or heteroaryl halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) and a protected hydroxylamine or a hydroxylamine surrogate like ethyl acetohydroximate. organic-chemistry.orgresearchgate.net

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the hydroxylamine derivative, deprotonation by a base (such as sodium tert-butoxide or potassium phosphate), and finally, reductive elimination to yield the O-arylated product and regenerate the Pd(0) catalyst. nrochemistry.com The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) often providing the best results. nrochemistry.commit.edu This approach allows for the convergent assembly of the target structure from two distinct fragments.

| Aryl Halide | Amine/Hydroxylamine Source | Catalyst/Ligand | Base | Product Type | Ref |

| Aryl Bromide/Chloride | Ethyl Acetohydroximate | Pd(OAc)₂ / t-BuBrettPhos | K₃PO₄ | O-Arylhydroxylamine | organic-chemistry.org |

| Aryl Halide | Primary/Secondary Amine | Pd(0) / Bulky Phosphine | NaOtBu / K₃PO₄ | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Table 2. General Conditions for Buchwald-Hartwig C-O/C-N Coupling.

Practical Syntheses from Readily Available Precursors

For both laboratory-scale and larger-scale synthesis, practicality, cost-effectiveness, and the use of readily available starting materials are paramount. Many of the established alkylation strategies meet these criteria. The synthesis commencing from 2-(chloromethyl)pyridine hydrochloride and N-hydroxyphthalimide is a classic, robust, and frequently utilized method. researchgate.net Both starting materials are commercially available and the reaction proceeds with reliable yields.

Similarly, syntheses starting from simple alcohols, such as pyridin-2-ylmethanol, offer a practical advantage. The conversion of the alcohol to a mesylate followed by reaction with N-Boc-hydroxylamine is an efficient process that avoids handling potentially lachrymatory alkyl halides. organic-chemistry.org A two-step procedure for producing O-pivaloyl hydroxylamine triflic acid from N-Boc hydroxylamine has been reported as a cost-effective and simple-to-execute protocol for a useful aminating reagent. orgsyn.org

Furthermore, scalable synthetic routes for related O-alkyl hydroxylamines have been developed, demonstrating their utility as stable and practical precursors for more complex N-heterocycles. rsc.org These practical considerations ensure that this compound and its derivatives can be accessed efficiently for further applications.

O-Alkylation and O-Arylation of Hydroxylamines and Oximes

The formation of the O-C bond is the critical step in the synthesis of O-substituted hydroxylamines. Beyond the standard SN2 reactions with alkyl halides, direct methods using alcohols have been developed, offering alternative and often milder reaction pathways.

Direct O-Alkylation from Alcohols

The Mitsunobu reaction is a premier method for the direct conversion of a primary or secondary alcohol into a variety of functional groups, including the O-alkyl hydroxylamine linkage, with inversion of stereochemistry at the alcohol carbon. beilstein-journals.org This reaction couples an alcohol, such as pyridin-2-ylmethanol, with an acidic pronucleophile, typically N-hydroxyphthalimide, in the presence of a phosphine (usually triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.gov

The reaction proceeds through the formation of a highly reactive alkoxyphosphonium salt intermediate. The deprotonated N-hydroxyphthalimide then acts as a nucleophile, displacing the triphenylphosphine oxide in an SN2 fashion to form the N-alkoxyphthalimide product. This intermediate is then deprotected, usually via hydrazinolysis, to liberate the free this compound. researchgate.netgoogle.com The Mitsunobu reaction is valued for its mild conditions and tolerance of a wide array of functional groups. beilstein-journals.org

| Alcohol | Nucleophile | Reagents | Intermediate Product | Ref |

| Primary/Secondary Alcohol | N-Hydroxyphthalimide | PPh₃, DIAD/DEAD | N-Alkoxyphthalimide | researchgate.netbeilstein-journals.org |

| Benzyl Alcohol | N-Hydroxyphthalimide | PPh₃, DIAD | N-(Benzyloxy)phthalimide | nih.gov |

Table 3. The Mitsunobu Reaction for O-Alkylation of N-Hydroxyphthalimide.

Transition Metal-Catalyzed O-Arylation Approaches

The arylation of hydroxylamines at the oxygen atom is a significant transformation for the synthesis of O-arylhydroxylamines, which are precursors to various valuable compounds, including substituted benzofurans. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for these C–O bond-forming reactions. While direct O-arylation of hydroxylamine itself can be challenging, the use of hydroxylamine equivalents has proven effective.

A notable strategy involves the palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a stable and effective hydroxylamine equivalent. organic-chemistry.org This method facilitates the coupling of a wide range of aryl and heteroaryl halides, including chlorides, bromides, and iodides, under mild conditions. organic-chemistry.org The use of bulky biarylphosphine ligands, such as t-BuBrettPhos, is critical for achieving high yields and broad substrate scope. organic-chemistry.org The resulting O-arylated products can be subsequently hydrolyzed to afford the desired O-arylhydroxylamines. organic-chemistry.org This approach provides access to O-arylhydroxylamines that would otherwise be difficult to prepare. organic-chemistry.org The general transformation is a cornerstone of a conceptually novel strategy for synthesizing compounds like indoles and carbazoles. google.com

| Aryl Halide | Ligand | Product | Yield | Reference |

|---|---|---|---|---|

| 4-tert-butylbromobenzene | t-BuBrettPhos | O-(4-tert-butylphenyl)acetohydroximate | 94% | organic-chemistry.org |

| 4-chlorotoluene | t-BuBrettPhos | O-(4-methylphenyl)acetohydroximate | 85% | organic-chemistry.org |

| 1-bromo-4-methoxybenzene | t-BuBrettPhos | O-(4-methoxyphenyl)acetohydroximate | 96% | organic-chemistry.org |

| 2-bromopyridine | t-BuBrettPhos | O-(pyridin-2-yl)acetohydroximate | 80% | organic-chemistry.org |

Derivatization Strategies for this compound

Synthesis of Substituted N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds

A key synthetic route to access the N-alkyl-N-(pyridin-2-yl)hydroxylamine core involves a palladium-catalyzed Buchwald-Hartwig amination reaction. acs.orgnih.govnih.gov This approach facilitates the coupling of an N-alkyl-O-(4-methoxybenzyl)hydroxylamine with a 2-halopyridine, enabling the efficient construction of the target scaffold. nih.gov This methodology was developed to explore the structure-activity relationships of this class of compounds, which have shown selective and potent antibacterial activity against certain Gram-positive bacteria. acs.orgnih.gov

The synthesis begins with the preparation of N-Boc-O-(4-methoxybenzyl)hydroxylamine, which is then N-alkylated using various alkyl halides. nih.gov Following the removal of the Boc protecting group, the resulting N-alkyl-O-(4-methoxybenzyl)hydroxylamine is subjected to the Buchwald-Hartwig amination conditions with a suitable 2-halopyridine. nih.gov The final step involves the acidic removal of the 4-methoxybenzyl (PMB) protecting group from the oxygen atom to yield the desired N-alkyl-N-(pyridin-2-yl)hydroxylamine. nih.gov This convergent synthesis was instrumental in identifying the simplest active molecular fragment of this antibacterial scaffold. nih.govnih.gov

| Alkyl Group (R) | 2-Halopyridine | Final Product | Reference |

|---|---|---|---|

| n-Hexyl | 2-Bromopyridine | N-Hexyl-N-(pyridin-2-yl)hydroxylamine | nih.gov |

| Cyclohexyl | 2-Bromopyridine | N-Cyclohexyl-N-(pyridin-2-yl)hydroxylamine | nih.gov |

| Benzyl | 2-Chloropyridine | N-Benzyl-N-(pyridin-2-yl)hydroxylamine | nih.gov |

| 4-Fluorobenzyl | 2-Bromopyridine | N-(4-Fluorobenzyl)-N-(pyridin-2-yl)hydroxylamine | nih.gov |

Formation of Oxime Derivatives

This compound, as an O-substituted hydroxylamine, readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding O-substituted oximes. wikipedia.orgbyjus.com This reaction is a fundamental transformation in organic chemistry, involving a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com

The reaction is typically catalyzed by acid and can be influenced by factors such as reactant concentration and temperature. numberanalytics.com This transformation is highly versatile and can be used to convert a wide array of carbonyl compounds into their respective oxime derivatives using this compound. These oxime products are valuable intermediates in organic synthesis, with applications in the preparation of amides via the Beckmann rearrangement, nitriles, and various nitrogen-containing heterocycles. nih.gov

| Carbonyl Compound | Structure | Resulting Oxime Product |

|---|---|---|

| Acetone (a ketone) | CH₃COCH₃ | Acetone O-(pyridin-2-ylmethyl)oxime |

| Benzaldehyde (an aldehyde) | C₆H₅CHO | Benzaldehyde O-(pyridin-2-ylmethyl)oxime |

| Cyclohexanone (B45756) (a ketone) | C₆H₁₀O | Cyclohexanone O-(pyridin-2-ylmethyl)oxime |

| Formaldehyde (an aldehyde) | HCHO | Formaldehyde O-(pyridin-2-ylmethyl)oxime |

Preparation of Heterocyclic Hydroxylamine-O-sulfonates

Heterocyclic hydroxylamine-O-sulfonates are a unique class of compounds that serve as precursors to a variety of fused heterocyclic systems containing N-N, N-O, or N-S bonds. researchgate.net A primary method for their synthesis involves the reaction of hydroxylamine-O-sulfonic acid with chloro-substituted nitrogen heterocycles, such as 2-chloroazines and 2-chlorodiazines. researchgate.net

Hydroxylamine-O-sulfonic acid itself can be prepared by reacting hydroxylamine or its salts with oleum (B3057394) or chlorosulfonic acid. google.com The subsequent reaction with a chloro-heterocycle provides direct access to the corresponding hydroxylamine-O-sulfonate derivative. researchgate.net These compounds exhibit a rich chemistry, participating in tandem reactions like nucleophilic addition followed by electrophilic amination. researchgate.net This reactivity underscores their potential in the synthesis of novel compounds with potential biological activities. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Chloroazine | Hydroxylamine-O-sulfonic acid | Azinyl-hydroxylamine-O-sulfonate | researchgate.net |

| 2-Chlorodiazine | Hydroxylamine-O-sulfonic acid | Diazinyl-hydroxylamine-O-sulfonate | researchgate.net |

| 2-Chloroazole | Hydroxylamine-O-sulfonic acid | Azolyl-hydroxylamine-O-sulfonate | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Character of the Hydroxylamine (B1172632) Functionality

The hydroxylamine group (—NHOH) is known for its significant nucleophilicity, often exceeding that of ammonia (B1221849) and primary amines despite having a similar basicity. masterorganicchemistry.comstackexchange.com This enhanced reactivity is attributed to the "alpha effect," where the presence of a lone pair of electrons on the atom adjacent (in the alpha position) to the nucleophilic atom—in this case, the oxygen atom next to the nitrogen—increases the energy of the highest occupied molecular orbital (HOMO), making the molecule more reactive toward electrophiles. masterorganicchemistry.comstackexchange.comquora.com

Specifically, hydroxylamine is estimated to be about 100 times more nucleophilic than ammonia in an aqueous environment. masterorganicchemistry.com The lone pair on the nitrogen atom and the two lone pairs on the adjacent oxygen atom in the hydroxylamine moiety repel each other, which further enhances the nucleophilic character of the nitrogen. quora.com This inherent nucleophilicity is a cornerstone of the reactivity of O-(pyridin-2-ylmethyl)hydroxylamine in various chemical transformations. However, the presence of electron-withdrawing groups can diminish this effect. masterorganicchemistry.com

Redox Chemistry of Hydroxylamine-Containing Species

The redox chemistry of hydroxylamines is complex and plays a crucial role in both biological and synthetic processes. These species can be formed through the reduction of nitro compounds and are susceptible to both oxidation and further reduction, often influenced by the presence of metal ions.

Reduction of Nitroso Groups to Hydroxylamines

The reduction of nitro compounds to amines is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. nih.govgoogle.com This transformation can occur via a radical mechanism involving single-electron transfers or through a series of two-electron steps. nih.gov In both pathways, the hydroxylamine derivative is a key intermediate. nih.gov

The reduction of a nitro group (—NO₂) first yields a nitroso group (—NO), which is then rapidly reduced to a hydroxylamine (—NHOH). nih.gov This subsequent reduction step is significantly faster than the initial reduction of the nitro group. nih.gov Various reducing agents can be employed for this transformation. For instance, metals like zinc, tin, and iron can reduce nitro compounds to hydroxylamines in the presence of a proton donor such as water. mdpi.com The reaction can be controlled by selecting the appropriate metal and optimizing conditions like solvent and temperature to favor the formation of the hydroxylamine over the final amine product. mdpi.com For example, nitroarenes have been selectively reduced to N-arylhydroxylamines with high yields using zinc dust in a CO₂/H₂O system under mild conditions. researchgate.net

Influence of Metal Ions on Hydroxylamine Reactivity

Transition metal ions can significantly influence the reactivity and stability of hydroxylamines. rsc.org Primary hydroxylamines are known to decompose readily in the presence of many transition metal ions. rsc.org For instance, even small concentrations of iron ions (Fe²⁺ or Fe³⁺) can cause a violent decomposition of hydroxylamine solutions, releasing a substantial amount of energy. researchgate.net This catalytic effect is observed in both homogeneous and heterogeneous systems. researchgate.net

However, the interaction with metal ions can also be harnessed for synthetic purposes. The coordination of hydroxylamine to a metal center can alter its reactivity. The binding site is typically the neutral, unprotonated amine group. orientjchem.org The reaction of hydroxylamine with metal porphyrins, for example, demonstrates this varied reactivity. Iron(III) and manganese(III) porphyrins undergo a reductive nitrosylation to form stable nitrosyl complexes. nih.gov In contrast, Co(II) and Cr(III) porphyrins are unreactive under similar anaerobic conditions. nih.gov The differing reactivity correlates with the reduction potentials of the metal porphyrins. nih.gov Furthermore, the presence of certain metal ions can catalyze the hydrolysis of related hydroxamic acids to hydroxylamine, with trivalent ions like Fe³⁺ showing a particularly strong effect. acs.org

Reaction Pathways in Organic Synthesis

The unique reactivity of this compound makes it a valuable reagent in organic synthesis, particularly in condensation and substitution reactions.

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. quora.comwikipedia.org This reaction involves a nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon. acs.org The presence of the oxygen atom in hydroxylamine enhances the nucleophilicity of the nitrogen. quora.com

The reaction mechanism is analogous to imine formation and typically results in the elimination of a water molecule to form the C=N—OH linkage of the oxime. quora.comwikipedia.org These reactions can be catalyzed by various systems to improve efficiency. researchgate.net The resulting oximes are stable compounds with applications in further synthetic transformations, such as the Beckmann rearrangement to form amides. wikipedia.org

Nucleophilic Substitution Reactions

O-substituted hydroxylamines can act as potent electrophilic aminating agents. For example, O-(2,4-dinitrophenyl)hydroxylamine is used for the N-amination of substrates like pyridines and imidazoles. researchgate.net This reagent is valued for being more stable and efficient than some other aminating agents. researchgate.net The reaction proceeds via an electrophilic amination mechanism, leading to the formation of N-amino salts, which can then be converted to other useful derivatives. researchgate.net

The synthesis of this compound itself can involve nucleophilic substitution. A general method for preparing hydroxylamines involves the reaction of a sulfonate with N-hydroxycyclodiimide in the presence of a base, followed by aminolysis or hydrazinolysis. google.com This highlights the role of nucleophilic substitution in both the synthesis and subsequent reactions of this class of compounds.

Tandem Reactions and Cyclization Pathways

The hydroxylamine group is a key functional handle for constructing nitrogen-containing heterocyclic systems through tandem or cascade reactions. These sequences often involve an initial condensation or addition step, followed by an intramolecular cyclization. While specific studies on this compound are not extensively detailed in publicly available literature, its reactivity can be inferred from the well-established chemistry of related hydroxylamine derivatives.

One common pathway involves the reaction of the hydroxylamine with a carbonyl compound to form an oxime. This intermediate can then undergo a subsequent cyclization. For instance, in syntheses of pyrazolopyrimidine scaffolds, oximes derived from hydroxylamine-O-sulfonic acid have been shown to undergo clean, N-N bond-forming cyclizations. nih.gov A similar strategy could foreseeably be applied using this compound, where the pyridylmethyl group would remain as a substituent on the resulting heterocyclic product.

Another powerful tandem strategy involves the reaction of hydroxylamine with haloaldehydes. rsc.org This process proceeds through a cascade of oxime formation, intramolecular cyclization via displacement of the halide to form a cyclic nitrone, and subsequent in-situ intermolecular dipolar cycloaddition. rsc.org This highlights the potential of the hydroxylamine moiety to act as a precursor to reactive intermediates for the construction of complex polycyclic systems.

The table below summarizes potential cyclization strategies involving a hydroxylamine functional group.

| Precursor 1 | Precursor 2 | Key Intermediate | Resulting Heterocycle |

| Hydroxylamine derivative | Aldehyde/Ketone | Oxime | Pyrazole, Isoxazolidine, etc. |

| Hydroxylamine | Haloaldehyde | Cyclic Nitrone | Pyrrolizidinone, Indolizinone |

Addition Reactions with Vinylpyridine Derivatives

The nucleophilic character of the hydroxylamine's nitrogen atom allows it to participate in addition reactions with activated alkenes, such as vinylpyridines, in a process analogous to a Michael addition. The reaction between 2- or 4-vinylpyridine (B31050) and hydroxylamine derivatives like benzyloxyamine—a close structural analog of this compound—has been documented. acs.org

In such a reaction, the amino group of this compound would add to the β-carbon of the vinyl group of vinylpyridine. The electron-withdrawing nature of the pyridine (B92270) ring in the vinylpyridine substrate activates the double bond towards nucleophilic attack. The reaction is typically base-catalyzed, which serves to deprotonate the hydroxylamine, increasing its nucleophilicity. The resulting product would be an ethyl-bridged dipyridinyl compound containing a hydroxylamine linkage.

The general scheme for this addition is as follows:

Step 1 (Activation): A base removes a proton from the -NH2 group of this compound, generating a more potent nucleophile.

Step 2 (Nucleophilic Attack): The resulting anion attacks the terminal carbon of the vinyl group in vinylpyridine.

Step 3 (Protonation): The intermediate carbanion is protonated by the solvent or upon workup to yield the final addition product.

This type of addition is fundamental in polymer chemistry, for instance, in the functionalization or polymerization of vinylpyridine monomers. researchgate.net

Ligand Transformation Mediated by Metal Complexes

This compound is an excellent candidate for acting as a bidentate ligand in coordination chemistry. It can coordinate to a metal center using the nitrogen atom of the pyridine ring and one of the heteroatoms (nitrogen or oxygen) of the hydroxylamine group. Once coordinated, the reactivity of the hydroxylamine moiety can be significantly altered by the metal center, leading to ligand transformations.

Studies on structurally related chelating hydroxylamine ligands, such as N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine, show that the ligand can undergo metal-mediated decomposition or reduction. nih.gov For example, reaction with metal ions like Co(II), V(III), or Fe(II) can induce the reduction of the hydroxylamine to the corresponding amine. nih.gov This suggests that a complex of this compound could undergo a similar transformation, potentially yielding a (pyridin-2-ylmethyl)amine ligand coordinated to the metal.

The mechanism of such a transformation would involve the metal center facilitating the cleavage of the N-O bond. The metal ion can act as a Lewis acid, activating the bond, and can also participate in redox processes, providing the necessary electrons for the reduction. The specific outcome would depend on the metal ion used, its oxidation state, and the reaction conditions.

| Metal Ion (Example) | Ligand | Transformation Type | Product |

| Co(II), Fe(II) | N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine | Reduction | Coordinated N,N-bis(2-{pyrid-2-ylethyl})amine |

| Mⁿ⁺ (Hypothetical) | This compound | Reduction | Coordinated (Pyridin-2-yl)methanamine |

This metal-mediated reactivity is crucial in the design of catalysts and functional materials where the transformation of a ligand can trigger a change in the complex's properties or catalytic activity.

Catalytic Applications in Organic Transformations

O-(Pyridin-2-ylmethyl)hydroxylamine-Derived Ligands in Metal-Catalyzed Reactions

The pyridine (B92270) and hydroxylamine (B1172632) functionalities within this compound-derived structures allow them to act as effective ligands, coordinating with various transition metals to facilitate a diverse array of catalytic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples specifying this compound as a ligand in these reactions are not prevalent in the provided search results, the broader class of pyridine-containing ligands is well-established in this area. For instance, (2-Pyridyl)allyldimethylsilanes have been utilized as pyridyl group transfer reagents in palladium-catalyzed cross-coupling reactions with aryl iodides. nih.gov This highlights the compatibility of the pyridyl moiety in palladium catalysis.

Furthermore, the development of ligands like BippyPhos, a bis-pyrazole phosphine (B1218219), has enabled the smooth palladium-catalyzed cross-coupling of hydroxylamines with aryl halides, producing N-arylhydroxylamine products in good to excellent yields. organic-chemistry.org This demonstrates the utility of hydroxylamine derivatives as substrates in palladium catalysis, suggesting the potential for this compound to act as both a ligand and a reactant. The synthesis of 2-aryl-dihydropyrimidines has also been achieved through a Palladium-catalyzed/copper-mediated cross-coupling reaction, showcasing the versatility of palladium catalysis in creating complex heterocyclic structures. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

| Hydroxylamines and Aryl Halides | Pd catalyst with BippyPhos ligand | N-arylhydroxylamines | Good to Excellent | organic-chemistry.org |

| (2-Pyridyl)allyldimethylsilanes and Aryl Iodides | Palladium catalyst with Ag2O | 2-Arylpyridines | Not specified | nih.gov |

| 1-Boc 2-methylthio-DPs and Organostannane Reagents | Pd-catalyst/Cu-mediator | 6-unsubstituted 2-aryl-DPs | High | rsc.org |

Copper-catalyzed amination reactions, a variant of the Ullmann condensation, are fundamental for the synthesis of arylamines. Ligands play a crucial role in these reactions by enhancing the catalyst's activity and stability. While a specific application of this compound as a ligand in this context is not detailed, the use of pyridine-containing ligands is a common strategy. For example, the copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles is effectively accelerated by pyridine-based ligands like 4-aminopyridine (B3432731) and DMAP. nih.gov

The development of novel ligands for copper-catalyzed amination of aryl halides, particularly in aqueous media, has been a focus of research. researchgate.net The introduction of a third coordinating group to a ligand can improve its water solubility and enhance its catalytic activity. researchgate.net Furthermore, copper(I)-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids or organostannanes provides a non-basic method for amide formation, where the hydroxylamine derivative acts as a key reactant. nih.gov This highlights the potential for this compound to participate in copper-catalyzed C-N bond formation, either as a ligand or a substrate.

Nickel(II) complexes featuring pyridyl-containing ligands have shown significant promise in the catalytic fixation of carbon dioxide (CO2), a process of great environmental importance. Specifically, nickel(II) complexes with diazepane-based ligands incorporating a pyridin-2-ylmethyl group have been synthesized and characterized as effective catalysts for converting atmospheric CO2 into valuable organic carbonates. rsc.orgrsc.org

In these systems, the nickel(II) complex reacts with atmospheric CO2, often in the presence of a base, to form a carbonate-bridged dinuclear nickel(II) species. rsc.orgrsc.org This intermediate then facilitates the reaction with an epoxide to yield a cyclic carbonate. The electronic and steric properties of the ligand, including the pyridyl moiety, have a strong influence on the catalytic efficiency. nih.gov For instance, ligands with electron-releasing groups on the pyridine ring can enhance the catalytic activity. nih.gov Some of these nickel complexes have demonstrated the highest catalytic efficiencies known for CO2 fixation using nickel-based catalysts at room temperature and atmospheric pressure. nih.gov

Table 2: Nickel(II)-Catalyzed CO2 Fixation

| Catalyst | Substrates | Product | Key Features | Reference |

| Ni(L)(CH3CN)32 (L = diazepane-based ligand with pyridin-2-ylmethyl group) | Atmospheric CO2 and epoxides | Cyclic carbonates | High turnover number (TON) under pure CO2 | rsc.org |

| Ni(L)(H2O)32 (L = 4-methyl-1-(pyrid-2-ylmethyl)-1,4-diazacycloheptane) | Atmospheric CO2 and styrene (B11656) oxide | Styrene carbonate | Rapid fixation of atmospheric CO2 | rsc.org |

| Ni(L)(CH3CN)22 (L = tripodal ligand with pyridylmethyl groups) | Atmospheric CO2 and epoxides | Cyclic carbonates | High efficiency at room temperature and 1 atm pressure | nih.gov |

Transition metal-catalyzed allylic substitution is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Hydroxylamine derivatives can act as nucleophiles in these reactions. organic-chemistry.org Specifically, the oxygen atom of hydroxylamines with an N-electron-withdrawing group can serve as a reactive nucleophile. organic-chemistry.org

Palladium and iridium catalysts exhibit different regioselectivities in these reactions; palladium catalysis typically yields linear products, while iridium catalysis favors branched products. organic-chemistry.org The development of methods for the direct C(sp3)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been described, proceeding through a tandem nucleophilic substitution and aza-Cope rearrangement without the need for a transition metal catalyst. beilstein-journals.org This showcases the inherent reactivity of the pyridine nucleus. Furthermore, a multistep one-pot reaction involving iridium-catalyzed dearomative hydrosilylation of pyridines followed by palladium-catalyzed asymmetric allylic alkylation allows for the synthesis of enantioenriched C-3-substituted tetrahydropyridines. nih.gov

Role of Hydroxylamine Derivatives as Aminating Reagents

Hydroxylamine derivatives have gained prominence as versatile electrophilic aminating reagents in organic synthesis. rsc.orgnih.gov They offer a complementary reactivity to traditional nucleophilic nitrogen sources and enable the direct introduction of primary amino groups with high selectivity and functional group compatibility. rsc.org This approach often avoids the need for protecting groups, thereby improving step- and atom-economy. nih.govrsc.org

O-protected hydroxylamines can be activated by various catalytic systems, including transition metals, organocatalysts, and biocatalysts, to participate in a wide range of amination reactions. rsc.org These include the amination of C-H bonds, difunctionalization of olefins, and insertion into C-C bonds. rsc.org The choice of catalyst and the nature of the protecting group on the hydroxylamine can influence the reaction outcome. For instance, iron-catalyzed C-H amination of arenes using hydroxylamine derivatives provides a cost-effective route to primary anilines under mild conditions. rsc.org

Green Chemistry Approaches: Catalysis in Aqueous Media

The principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal choice. ooir.org Developing catalytic systems that are effective in aqueous media is a significant area of research. In the context of the reactions discussed, efforts have been made to design ligands and catalytic systems that are compatible with water.

For copper-catalyzed amination reactions, a key strategy involves designing ligands with enhanced water solubility. researchgate.net This can be achieved by incorporating hydrophilic groups into the ligand structure, which can also enhance the ligand's coordinating ability. researchgate.net Such approaches have led to the development of effective copper-catalyzed amination of aryl halides, including challenging aryl chlorides, in water. researchgate.net The use of biocatalytic cascades in aqueous buffers for the transformation of organic molecules, such as the conversion of limonene (B3431351) from orange peel to chiral carvolactone, further highlights the potential of green chemistry in complex synthesis. rsc.org While specific examples involving this compound in aqueous catalysis were not found, the general trend towards water-based systems suggests a promising future direction for its application.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulations for Structure-Activity Relationship (SAR)

Molecular modeling is a cornerstone in the analysis of structure-activity relationships (SAR), enabling researchers to filter synthetic optimization options and save considerable time and resources. nih.gov This process involves creating a computational representation of the molecule and using algorithms to explore its possible conformations and interactions with a target. nih.gov For pyridine (B92270) derivatives, techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are employed to understand how structural features influence biological activity. nih.gov

In a typical 3D-QSAR study, a series of related compounds is constructed and their minimal structural energies are calculated using methods like the Powell gradient algorithm with a Tripos force field. nih.gov By developing models through partial least squares (PLS) analysis, a correlation between the three-dimensional properties of the molecules and their biological potency can be established. nih.gov Such models have been successfully used to analyze inhibitors of cyclin-dependent kinases (CDKs), which often feature pyridine scaffolds. nih.gov These computational analyses help to identify key structural motifs responsible for activity and guide the design of more potent molecules. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties, reactivity, and structural dynamics of O-(pyridin-2-ylmethyl)hydroxylamine.

Theoretical quantum chemical studies, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic and geometric structures of molecules and their reaction intermediates. For instance, studies on related N-(pyridin-2-ylmethyl) derivatives have utilized DFT to analyze the coordination behavior and electronic transitions of the molecule when forming complexes with metal ions like copper(II). dntb.gov.ua These calculations can predict the geometry of such complexes, suggesting, for example, a distorted octahedral structure. dntb.gov.ua Furthermore, by calculating the difference between excited and ground state electron densities, researchers can visualize the movement of electrons upon excitation, providing insight into the molecule's photochemical properties. dntb.gov.ua The synthesis of related compounds also involves key intermediates, such as N-Boc-O-PMB-hydroxylamine, which can be studied computationally to understand reaction pathways.

Tautomerism, a dynamic equilibrium between two interconverting isomers, is a critical consideration for molecules containing a pyridine ring. chemrxiv.org The classic example of 2-hydroxypyridine (B17775) and its tautomer 2-pyridone illustrates this phenomenon, where the equilibrium can be influenced by the solvent and substituent groups. chemrxiv.org Theoretical studies at various levels, including DFT and ab initio methods, have been extensively used to predict the relative stabilities of such tautomers, though achieving quantitative agreement with experimental data remains a challenge. chemrxiv.org Understanding this equilibrium is fundamental for interpreting reaction mechanisms, as the different tautomers may exhibit distinct reactivity. mdpi.com For the hydroxylamine (B1172632) moiety, general reaction mechanisms include oxidation, which can be facilitated by agents like TBHP, and reduction to the corresponding amine.

The three-dimensional conformation of this compound is governed by the rotation around its single bonds and the potential for intramolecular interactions. Theoretical studies on analogous pyridin-2-yl derivatives have revealed the profound impact of intramolecular hydrogen bonds on conformational preference. nih.govresearchgate.net Using methods like B3LYP/6-31+G**, researchers have demonstrated that hydrogen bonding between the pyridine nitrogen atom and protons on an adjacent functional group can lock the molecule into a specific conformation. nih.govresearchgate.net These studies, supported by NMR and X-ray crystallography, have shown that the formation or breaking of such intramolecular hydrogen bonds can lead to a dramatic 180° change in the dihedral angle between the pyridine ring and the side chain. nih.govresearchgate.net This conformational control is a key determinant of how the molecule presents itself for interaction with other molecules, including biological targets.

Docking Studies for Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential inhibitors.

Docking studies on various pyridine derivatives have provided valuable insights into their potential as therapeutic agents. For example, derivatives have been docked into the active sites of targets like cyclin-dependent kinases (CDK2/4/6), epidermal growth factor receptor (EGFR), and phosphatidylinositol 3-kinase (PI3Kα). nih.govnih.govmdpi.com These studies reveal key binding interactions, such as hydrogen bonds formed between the pyridine nitrogen and amino acid residues in the target's binding pocket. mdpi.com The results can explain the structure-activity relationships observed experimentally and guide the modification of the molecular structure to enhance binding affinity and selectivity. mdpi.com

| Target Protein | Interacting Residues (Example) | Key Interactions Noted | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Analysis of inhibitor binding mechanisms | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Not specified | Investigation as potential inhibitors | nih.gov |

| Phosphatidylinositol 3-Kinase (PI3Kα) | Not specified | Engagement with key binding residues | mdpi.com |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Not specified | Prediction of non-covalent interactions | dntb.gov.ua |

Prediction of Physicochemical Properties for Research Tool Development

Computational methods are frequently used to predict the physicochemical properties of molecules before their synthesis, which aids in their development as research tools. For this compound, several key properties have been predicted using computational models. These properties are crucial for understanding the compound's likely behavior in experimental settings, including its solubility, membrane permeability, and ionization state at physiological pH. For instance, the predicted pKa suggests how the molecule's charge will change with pH, while the predicted collision cross section (CCS) values relate to its shape and size in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. evitachem.comuni.lu

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Boiling Point | 254.6 ± 23.0 °C | Indicates volatility | evitachem.com |

| Density | 1.138 ± 0.06 g/cm³ | Physical characteristic | evitachem.com |

| pKa | 4.91 ± 0.12 | Governs ionization state in solution | evitachem.com |

| XlogP | -0.2 | Predicts lipophilicity and water solubility | uni.lu |

| Collision Cross Section ([M+H]⁺) | 122.1 Ų | Relates to ion size and shape in the gas phase | uni.lu |

Pharmacophore Modeling in Drug Design Research

The structural framework of this compound and its derivatives has positioned them as a promising scaffold in the field of drug discovery and design. The inherent features of this compound, namely the pyridine ring and the flexible hydroxylamine side chain, allow for interactions with a variety of biological targets. This has led to its investigation as a key pharmacophore in the development of novel therapeutic agents.

Pharmacophore modeling, a crucial computational technique in medicinal chemistry, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a desired response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. For derivatives of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxylamine group can serve as both a hydrogen bond donor and acceptor. The pyridine ring itself provides a hydrophobic and aromatic feature.

Research into compounds containing the pyridine-hydroxylamine motif has demonstrated their potential in targeting specific enzymes and receptors implicated in various diseases. For instance, derivatives of the closely related N-(Pyridin-2-ylmethyl)hydroxylamine have been explored as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The pyridine moiety can engage in crucial π-π stacking interactions within the ATP-binding site of EGFR, while the hydroxylamine portion can form hydrogen bonds with key amino acid residues.

In broader studies involving pyridine-containing compounds, pharmacophore models have been successfully developed to guide the design of potent and selective inhibitors for various targets. For example, a five-point pharmacophore model (AHHRR) was developed for a series of pyrozolo[1,5-a]pyridine analogues targeting phosphodiesterase 4 (PDE4), an enzyme relevant to inflammatory conditions. This model highlighted the importance of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings for effective inhibition. nih.gov Although not directly involving this compound, this study underscores the utility of pharmacophore modeling for optimizing pyridine-based scaffolds.

Similarly, pharmacophore models have been constructed for pyridin-2(1H)-one derivatives to distinguish between anticancer and anti-fibrotic activities. These models revealed that the occupation of a specific aromatic sub-site was critical for potent anti-cancer activity, guiding the synthesis of more selective compounds. nih.gov Another study on pyridine-3-carbonitriles as vasorelaxant agents also employed 3D-pharmacophore modeling to understand the structure-activity relationships and to compare the fit of newly designed molecules with the generated hypothesis. rsc.org

The general approach to developing a pharmacophore model for this compound derivatives would involve the following steps:

Selection of a Training Set: A diverse set of known active compounds with a range of biological activities against a specific target is compiled.

Conformational Analysis: The three-dimensional conformations of each molecule in the training set are generated and analyzed.

Pharmacophore Hypothesis Generation: Common chemical features among the active molecules are identified and aligned to generate one or more pharmacophore hypotheses.

Validation: The generated hypotheses are validated using a test set of molecules (both active and inactive) to assess their predictive power.

Virtual Screening and Lead Optimization: The best pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new potential hits or to guide the modification of existing leads to enhance their activity and selectivity.

The table below summarizes key pharmacophoric features and their potential roles in the biological activity of pyridine-based compounds, which are relevant to the study of this compound derivatives.

| Pharmacophoric Feature | Potential Role in Biological Activity | Example Interaction Site |

| Pyridine Ring | Aromatic/Hydrophobic Interactions, π-π Stacking | ATP-binding pocket of kinases, hydrophobic pockets of enzymes |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Active site amino acid residues (e.g., serine, threonine, lysine) |

| Hydroxylamine Group | Hydrogen Bond Donor and Acceptor | Catalytic residues in enzyme active sites, polar regions of receptors |

| Methylene (B1212753) Bridge | Provides conformational flexibility | Allows for optimal positioning of pharmacophoric features within a binding site |

Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be integrated with pharmacophore modeling to build a more comprehensive understanding of how modifications to the this compound scaffold affect its interaction with biological targets and to rationally design more potent and selective drug candidates.

Applications in Chemical Biology and Medicinal Chemistry Research Tools

Utility as Chemical Probes in Biochemical and Cellular Studies

Chemical probes are small molecules used to study and manipulate biological systems. O-(pyridin-2-ylmethyl)hydroxylamine serves as a foundational structure for the creation of such probes, enabling the investigation of enzyme mechanisms, the profiling of post-translational modifications, and the development of imaging agents.

Probing Enzyme Mechanisms and Biochemical Pathways

Hydroxylamine (B1172632) and its derivatives are known to be effective nucleophiles and can act as trapping agents for reactive intermediates in enzymatic reactions. This property is particularly useful for studying the mechanisms of enzymes such as adenylation enzymes, which form acyl-adenylate intermediates that are tightly bound to the active site. nih.gov In the absence of the natural acceptor molecule, the introduction of a hydroxylamine-based probe can intercept this intermediate, leading to the formation of a hydroxamate and allowing for the study of the enzyme's catalytic cycle. nih.gov

While direct studies employing this compound for this specific purpose are not extensively documented in publicly available research, its structural similarity to other hydroxylamines suggests its potential as a tool in this area. The pyridine (B92270) ring could influence its binding within the enzyme's active site, potentially offering altered selectivity or reactivity compared to simpler hydroxylamines.

Furthermore, engineered enzymes have been shown to utilize hydroxylamine for nitrene transfer, a process that forms new carbon-nitrogen bonds and represents a sustainable route for amine synthesis. nih.gov This highlights the role of hydroxylamine in novel biochemical pathways, and derivatives like this compound could be explored as substrates or inhibitors in such engineered enzymatic systems.

Profiling S-Acylated Fatty Acids on Proteins

A significant application of a derivative of this compound is in the profiling of protein S-acylation, a reversible post-translational modification where fatty acids are attached to cysteine residues. This modification plays a crucial role in regulating protein localization and function. To study the diversity of fatty acids attached to proteins (the "S-acylome"), a chemical probe based on a hydroxylamine derivative was developed. This probe enables the cleavage of the thioester bond of S-acylated proteins and the subsequent formation of fatty acid hydroxamates. These hydroxamates can then be analyzed by mass spectrometry to identify and quantify the attached fatty acids.

This approach has been successfully used to demonstrate that the oncoprotein N-Ras is heterogeneously acylated with both palmitate and palmitoleate. researchgate.net The use of a specifically designed hydroxylamine probe has been instrumental in revealing this previously underappreciated diversity in protein lipidation. researchgate.net

Development of Fluorescent Probes for Cellular Detection

The pyridine moiety within this compound makes it an attractive scaffold for the development of fluorescent probes. Pyridine-containing compounds can be integral parts of fluorophore systems. mdpi.com While direct examples of fluorescent probes synthesized from this compound are not prominent in the literature, the principles of fluorescent probe design support its potential.

For instance, the synthesis of fluorescent probes is often achieved by conjugating a recognition moiety (which binds to the target of interest) to a fluorophore. The hydroxylamine group of this compound can be reacted with aldehydes or ketones on other molecules to form stable oxime linkages. This chemistry has been used to create fluorescent conjugates, for example, by reacting O-(fluoresceinylmethyl)hydroxylamine with oxo-steroids to produce fluorescently labeled steroids. nih.gov Similarly, this compound could be attached to fluorophores containing a reactive carbonyl group, or alternatively, the pyridine nitrogen could be quaternized or otherwise modified to be part of a larger conjugated system, thereby generating a fluorescent molecule. The development of such probes would allow for the visualization of specific cellular components or processes where the pyridinylmethylhydroxylamine moiety directs the probe.

Methodological Considerations for Chemical Probe Research (e.g., "Rule of Two")

Alternatively, the "Rule of Two" can be satisfied by using one chemical probe in conjunction with a structurally similar but biologically inactive control compound. researchgate.netnih.govresearchgate.net This negative control helps to distinguish the on-target effects from non-specific effects of the chemical scaffold. Adherence to principles like the "Rule of Two" is crucial for the rigorous validation of findings obtained using chemical probes derived from scaffolds such as this compound.

Scaffold for Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities. The this compound framework has proven to be a valuable scaffold for the discovery of new therapeutic agents.

Exploration of Structure-Activity Relationships (SAR) for Novel Scaffolds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold, a derivative of this compound, has been the subject of SAR studies in the development of novel antibacterial agents. nih.govnih.gov

In one such study, a library of compounds based on this scaffold was synthesized and screened for antibacterial activity. nih.govnih.gov The research revealed that compounds containing the N-alkyl-N-(pyridin-2-yl)hydroxylamine structure exhibited selective and potent activity against the Gram-positive bacterium Micrococcus luteus. nih.govnih.gov Through systematic modifications of the alkyl group and substitutions on the pyridine ring, researchers were able to identify the key structural features required for antibacterial activity. For example, it was found that the pyridine heterocycle was generally preferred over other heterocycles like isoxazole (B147169) for potent activity. nih.gov These SAR studies were facilitated by the development of a new synthetic route using a palladium-catalyzed Buchwald-Hartwig amination reaction, which allowed for the convergent and flexible synthesis of various analogs. nih.gov

The table below summarizes some of the findings from SAR studies on N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives, highlighting the impact of different structural modifications on antibacterial activity.

| Compound Class | General Structure | Key SAR Findings | Reference |

| N-alkyl-N-(pyridin-2-yl)hydroxylamines | Generally more potent than isoxazole analogs. Activity is influenced by the nature of the N-alkyl group and substituents on the pyridine ring. | nih.gov | |

| N-isoprenyl-N-(substituted-pyridin-2-yl)hydroxylamines | Substituents on the pyridine ring with varying electronic and steric properties were explored to probe their effect on activity. | nih.gov |

These examples underscore the importance of the this compound scaffold in medicinal chemistry for generating novel compounds and for systematically exploring the chemical space to optimize biological activity.

Lead Identification and Optimization Strategies

The scaffold of this compound and its derivatives serves as a valuable starting point in medicinal chemistry for the identification and optimization of lead compounds. Its structural features, particularly the pyridine ring and the flexible hydroxylamine linker, allow for systematic modifications to enhance therapeutic properties.

The N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold has been identified as a source of potent and selective antibacterial agents. Through the evaluation of a diverse library of related heterocyclic molecules, compounds featuring this core structure demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. For instance, selective and potent action was recorded against Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 2.0 μM. Researchers also noted moderate activity against challenging antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

A key to improving potency and selectivity has been the development of new synthetic routes that facilitate detailed structure-activity relationship (SAR) studies. The use of palladium-catalyzed Buchwald-Hartwig amination reactions to couple N-alkyl-O-(4-methoxybenzyl)hydroxylamines with 2-halopyridines has been instrumental. This approach allows for the systematic variation of substituents, leading to the identification of the simplest structural fragments responsible for biological activity and enabling fine-tuning of the molecule to maximize its interaction with the biological target.

In other research areas, derivatives have been investigated as selective inhibitors for clinically relevant enzymes. For example, compounds incorporating a similar hydroxylamine moiety have been explored as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

Beyond potency, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for the development of effective research tools and therapeutic candidates. The pyridin-2-ylmethyl hydroxylamine scaffold offers a versatile platform for such optimization.

In a notable study focused on EGFR inhibitors for non-small-cell lung cancer, a compound incorporating a hydroxylamine moiety demonstrated excellent pharmacokinetic properties. The research highlighted the compound's high brain penetration, a crucial feature for treating brain metastases, along with good solubility and low toxicity in preclinical models. These favorable ADME characteristics underscore the potential of this chemical class in designing drugs capable of reaching their intended targets in the body while minimizing off-target effects. The ability to modify the core structure allows chemists to balance lipophilicity, polarity, and metabolic stability, which are key determinants of a compound's ADME profile.

Design of Metal-Based Research Probes

The this compound structure and its close analogs, such as pyridine-2-carboxaldoxime, are effective ligands for creating metal-based research probes. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atom of the hydroxylamine group can act together as an N,N'- or N,O-chelating system, binding to a central metal ion. This chelating ability is fundamental to the design of probes for various applications, including imaging and sensing.

Research on the coordination chemistry of pyridine-2-carboxaldoxime with silver(I) reveals the formation of complex structures. In one instance, a salt co-crystal was formed containing a [Ag(LH)₂]⁺ cation and a neutral (LH)AgL molecule (where LH is the neutral ligand and L is its deprotonated form). In these species, the ligands are N,N-chelating, creating a distorted N₄ donor set around the silver atom. The assembly of these units is influenced by factors such as the counter-ion and can lead to the formation of intricate supramolecular chains and other architectures through intermolecular interactions. This ability to form well-defined, stable complexes with metal ions like silver makes this scaffold a candidate for developing new metal-based diagnostic or therapeutic agents.

Emerging Research on Antimicrobial and Antitumor Activities of Derivatives

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.gov Derivatives of this compound are part of this tradition, with emerging research demonstrating their potential as both antimicrobial and antitumor agents.

Antimicrobial Activity: Derivatives based on the N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold have shown promising and selective antibacterial properties. acs.org Their activity is particularly pronounced against Gram-positive bacteria. The development of synthetic methods has enabled SAR studies, leading to the identification of the core active fragment.

Table 1: Antimicrobial Activity of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Derivatives

| Target Bacteria | Activity Level | MIC (μM) |

|---|---|---|

| Micrococcus luteus | Potent and Selective | 2.0 |

| Staphylococcus aureus (MRSA) | Moderate | Not specified |

Data sourced from studies on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds.

Antitumor Activity: In the realm of oncology, derivatives of N-(Pyridin-2-ylmethyl)hydroxylamine have been evaluated for their antiproliferative effects against several human cancer cell lines. Studies have identified compounds with significant potency, demonstrating the potential of this chemical class in developing new anticancer agents. One proposed mechanism of action involves the compound acting as a nitric oxide donor upon light irradiation, which in turn induces apoptosis (programmed cell death) in cancer cells.

Table 2: In Vitro Antitumor Activity of N-(Pyridin-2-ylmethyl)hydroxylamine Derivatives

| Cancer Cell Line | Cancer Type | Potency (IC₅₀) |

|---|---|---|

| A549 | Lung Cancer | < 5 μM |

| MCF7 | Breast Cancer | < 5 μM |

| HCT116 | Colon Cancer | < 5 μM |

IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cancer cells.

Fragment-Based Drug Design and Biomolecular Mimetics

The this compound core is well-suited for modern drug discovery paradigms such as fragment-based drug design (FBDD) and the creation of biomolecular mimetics.

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or combined to produce a lead with higher affinity and selectivity. Research into the antibacterial activity of the N-alkyl-N-(pyridin-2-yl)hydroxylamine family successfully identified the "simplest active structural fragment," which is the foundational principle of FBDD. This core fragment serves as a validated starting point for building more complex and potent inhibitors.

As a biomimetic, the scaffold can mimic the structural or functional aspects of biological molecules. The pyridine ring is a common feature in natural products and approved drugs, often participating in key binding interactions such as hydrogen bonding and π-stacking. researchgate.net The flexible hydroxylamine linker can mimic peptide bonds or present hydrogen bond donors and acceptors in a spatially defined manner. Furthermore, by rigidifying the structure, such as replacing the pyridine nucleus with a bicyclic scaffold like 2-aminodihydroquinazoline, researchers can mimic a highly favored internal hydrogen bond conformation, leading to novel structures with tailored biological activities. mdpi.com

Applications in Agrochemical and Specialty Chemical Research

While specific, large-scale applications of this compound itself in agrochemicals are not widely documented, its constituent parts—the pyridine ring and the hydroxylamine functional group—are of significant importance in these industries.

The pyridine ring is a cornerstone of the agrochemical sector. nih.govresearchgate.net It is a key structural motif in a wide range of pesticides, including herbicides, fungicides, and insecticides. nih.govchempanda.comwikipedia.org Prominent examples include the herbicides paraquat (B189505) and diquat, as well as the insecticide chlorpyrifos, all of which use pyridine as a primary precursor. wikipedia.org The inclusion of the pyridine scaffold in agrochemicals is due to its favorable biological activity and its ability to be chemically modified to tune efficacy and selectivity. nih.govchempanda.com

The hydroxylamine functional group also has a major role in the specialty chemicals industry. wikipedia.org Approximately 95% of all hydroxylamine produced globally is used as a precursor in the synthesis of caprolactam. This process involves the formation of cyclohexanone (B45756) oxime from cyclohexanone and hydroxylamine, followed by an acid-induced Beckmann rearrangement. Caprolactam is the monomer used in the large-scale production of Nylon 6, a major engineering thermoplastic and fiber. wikipedia.org

Given the established utility of both the pyridine and hydroxylamine moieties, derivatives like this compound represent a platform for potential future research in the development of novel agrochemicals or specialty polymers.

Future Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of O-(pyridin-2-ylmethyl)hydroxylamine and its derivatives is an active area of research, with a focus on improving efficiency and selectivity. Current methods often involve multi-step processes. nih.gov Future work will likely concentrate on developing more convergent and streamlined synthetic routes. nih.govnih.gov One promising approach is the use of palladium-catalyzed Buchwald-Hartwig cross-coupling amination reactions, which have already shown value in creating N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.govnih.gov Further exploration of this and other catalytic systems could lead to milder reaction conditions, higher yields, and greater functional group tolerance.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. nih.gov Kinetic and mechanistic studies can provide valuable insights into the roles of catalysts, the nature of intermediates, and the factors that control reaction pathways. orientjchem.orgrsc.org For example, investigating the reaction of hydroxylamine (B1172632) with phosphate (B84403) esters has revealed significant mechanistic differences depending on the substrate, with evidence for both two-step and concerted SN2(P) reactions. nih.govusfq.edu.ec

Future research will likely employ a combination of experimental techniques, such as in-situ monitoring of reaction progress, and computational modeling to elucidate the intricate details of these reactions. nih.gov This deeper understanding will be instrumental in controlling reaction outcomes and developing more selective and efficient synthetic methods.

Expansion of Coordination Chemistry to New Metal Centers and Ligand Architectures

The coordination chemistry of hydroxylamines and their derivatives remains a relatively underexplored field, despite its relevance to biological processes like nitrification. nih.gov this compound and its analogues can act as versatile ligands, coordinating to metal centers through the pyridine (B92270) nitrogen and the hydroxylamine group. orientjchem.orgnih.gov Research has shown that these ligands can form stable complexes with a variety of transition metals, including chromium(III), manganese(II), nickel(II), and zinc(II). nih.govnih.gov

Future efforts will likely focus on expanding the range of metal centers and ligand architectures. springernature.com This includes the synthesis and characterization of complexes with new transition metals, lanthanides, and actinides, which could lead to materials with novel magnetic, optical, or catalytic properties. The design of new multidentate ligands based on the this compound scaffold could also result in unique coordination geometries and reactivities. researchgate.netresearchgate.net

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound and its derivatives. mdpi.com Theoretical calculations can be used to model reaction mechanisms, predict the structures of metal complexes, and design new molecules with desired properties. nih.govusfq.edu.ec

The development of more accurate and efficient computational methods, combined with increasing computing power, will enable more sophisticated in silico studies. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods to model enzymatic reactions and the application of machine learning algorithms to predict the biological activity of new compounds. These computational approaches will play an increasingly important role in guiding experimental research and accelerating the discovery of new applications for this compound derivatives.

Design of Next-Generation Chemical Probes for Diverse Biological Targets

Derivatives of this compound have shown promise as chemical probes for studying biological systems. Their ability to interact with a variety of biological targets makes them attractive scaffolds for the development of new therapeutic agents and diagnostic tools. For example, derivatives have been investigated for their potential as anticancer agents and for their ability to inhibit enzymes like prolyl 4-hydroxylase.

Future research in this area will focus on the rational design of next-generation chemical probes with improved potency, selectivity, and pharmacokinetic properties. mdpi.comunimi.it This will involve the use of structure-activity relationship (SAR) studies to optimize the chemical structure of the probes and the incorporation of reporter groups, such as fluorescent dyes or affinity tags, to enable their detection and visualization in biological systems. unimi.it The development of photoaffinity labeling probes is another promising direction for identifying the specific protein targets of these compounds. unimi.it

Exploration of this compound Derivatives in Emerging Chemical Applications

The unique chemical properties of this compound and its derivatives make them promising candidates for a wide range of emerging applications. These include their use in materials science, catalysis, and environmental chemistry.

For instance, their ability to form stable metal complexes could be exploited in the development of new catalysts for organic synthesis or new materials with interesting electronic or magnetic properties. mdpi.com Their potential as inhibitors of enzymes like urease could also have applications in agriculture and environmental remediation. mdpi.com Furthermore, the exploration of their reactivity in novel chemical transformations could lead to the discovery of new synthetic methodologies. mdpi.comnih.govnih.govrsc.org As research in these areas continues, it is likely that new and unexpected applications for this versatile class of compounds will be discovered. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O-(pyridin-2-ylmethyl)hydroxylamine derivatives for high-purity applications?

- Methodological Answer : Utilize reductive amination protocols with aldehydes and hydroxylamine derivatives. For example, a one-pot synthesis involving benzaldehyde and O-(2-morpholinoethyl)hydroxylamine under controlled pH (acidic conditions with HCl) yields N-benzyl-O-(2-morpholinoethyl)hydroxylamine with >79% purity after column chromatography . Monitor reaction progress via TLC and purify using gradient elution (e.g., EtOAc/heptane mixtures) to isolate intermediates .

- Key Parameters : pH control, stoichiometric ratios, and solvent selection (e.g., EtOH for solubility).